

A Technical Guide to the Purity and Isotopic Enrichment of Rapamycin-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity and isotopic enrichment of **Rapamycin-d3** (Sirolimus-d3), a deuterated analog of the potent mTOR inhibitor, Rapamycin. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize **Rapamycin-d3** as an internal standard in pharmacokinetic and metabolic studies, or in other research applications where precise characterization is critical.

Quantitative Data Summary

The quality of **Rapamycin-d3** is primarily defined by its chemical purity and the extent of its isotopic enrichment. The following tables summarize typical specifications and analytical results for commercially available **Rapamycin-d3**.

Table 1: Chemical and Physical Properties of Rapamycin-d3



Parameter	Value	
Chemical Formula	С51H76D3NO13	
Molecular Weight	917.2 g/mol [1]	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, ethanol, and methanol[1]	
Storage	-20°C, protected from light[2]	

Table 2: Purity and Isotopic Enrichment Specifications

Parameter	Specification	Source
Chemical Purity (by HPLC)	≥98%	[2][3]
Isotopic Enrichment	≥98% deuterated forms (d1-d3)	[1][4]
d0 Impurity	<1%	[5]

Table 3: Representative Isotopic Distribution of Rapamycin-d3

Isotopic Species	Mass Shift	Representative Abundance (%)
d0 (unlabeled)	+0	< 1
d1	+1	< 5
d2	+2	< 15
d3	+3	> 80

Note: The isotopic distribution can vary between batches and suppliers. The above data is a representative example based on typical mass spectrometric analysis.

Experimental Protocols



Detailed methodologies for the assessment of chemical purity and isotopic enrichment are crucial for the validation and reliable application of **Rapamycin-d3**.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of Rapamycin and is suitable for determining the chemical purity of **Rapamycin-d3**.[6][7][8]

Objective: To separate and quantify **Rapamycin-d3** from its non-deuterated counterpart and other potential impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size)
- · Data acquisition and processing software

Reagents:

- Rapamycin-d3 reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Ammonium acetate (optional, for buffering the mobile phase)

Procedure:

 Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and water. A common mobile phase composition is a gradient of acetonitrile and water, or an isocratic mixture such as acetonitrile:methanol:water (e.g., 70:15:15 v/v/v). The mobile phase may be buffered with ammonium acetate to improve peak shape.



- Standard Solution Preparation: Accurately weigh and dissolve the **Rapamycin-d3** reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a linear range (e.g., 1-100 μg/mL).
- Sample Preparation: Dissolve the Rapamycin-d3 sample to be tested in the mobile phase to a concentration within the linear range of the assay.
- Chromatographic Conditions:

Column: C18 reverse-phase column

Mobile Phase: As prepared in step 1.

Flow Rate: 1.0 mL/min

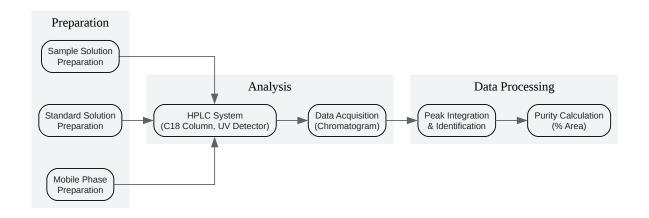
Column Temperature: 50-60°C

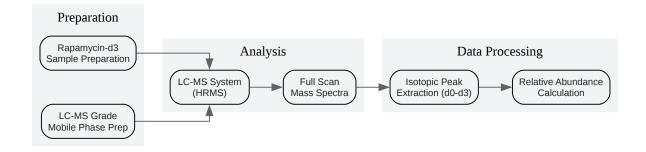
o Detection Wavelength: 278 nm

Injection Volume: 20 μL

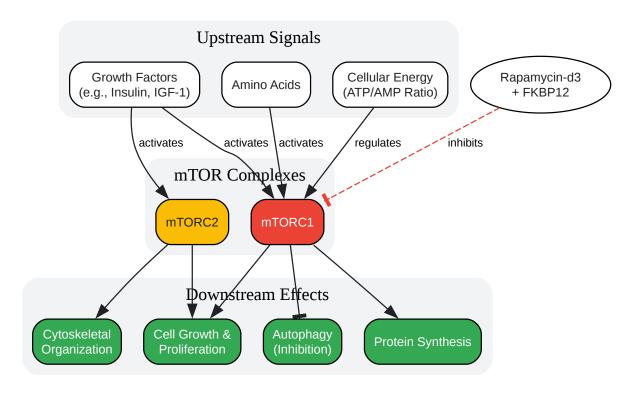
- Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
- Data Analysis: Identify the peak corresponding to Rapamycin-d3 based on its retention time.
 Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.











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- To cite this document: BenchChem. [A Technical Guide to the Purity and Isotopic Enrichment of Rapamycin-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609504#purity-and-isotopic-enrichment-of-rapamycin-d3]

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